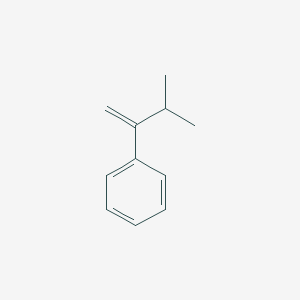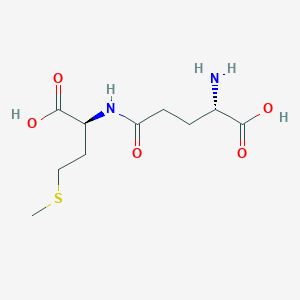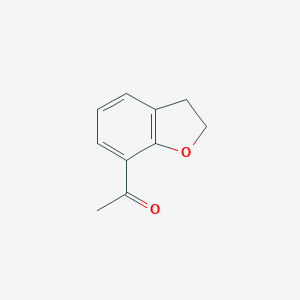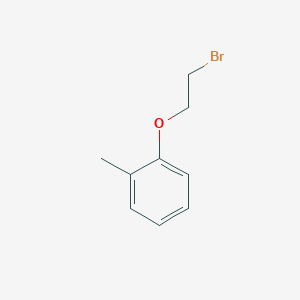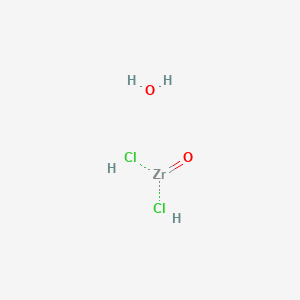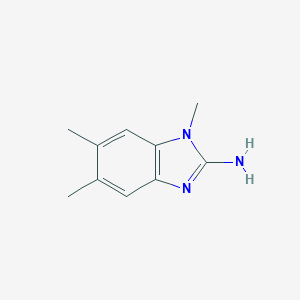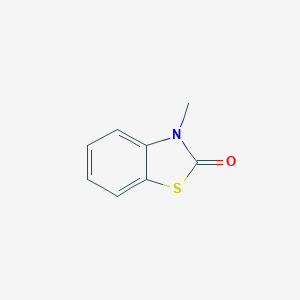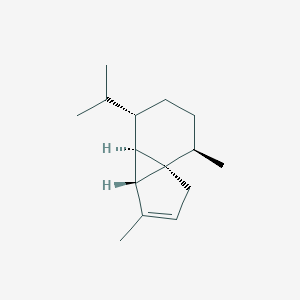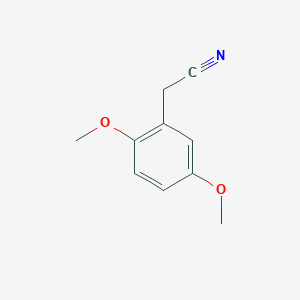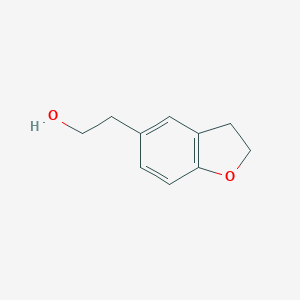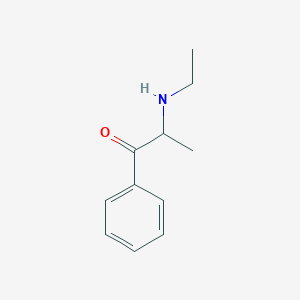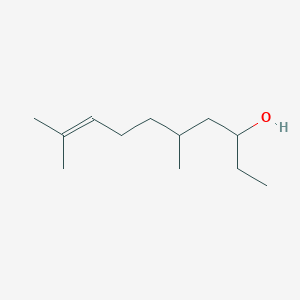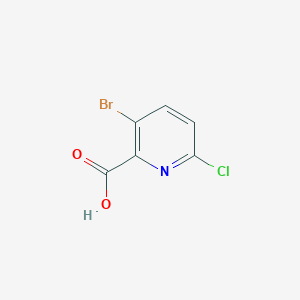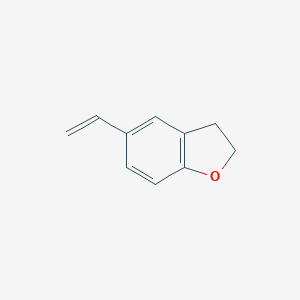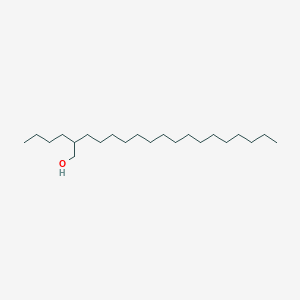
2-Butyloctadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctadecan-1-ol, also known as 2-Butyl-1-octadecanol or 2-Butyl-1-octadecan-1-ol, is a fatty alcohol with a molecular formula of C18H38O. It is a colorless, odorless, and slightly viscous liquid at room temperature. It is a naturally occurring compound found in many animal and plant sources and is used in a variety of applications. It is a key component of many surfactants, emulsifiers, and lubricants. It is also used as a stabilizer in the manufacture of plastics, as a wetting agent, and as a solvent in the production of cosmetics and pharmaceuticals.
Aplicaciones Científicas De Investigación
Thermodynamic Properties and Mixing Behavior
Research by Tamura et al. (2000) explored the mixing behavior of aqueous butan-1-ol, analyzing thermodynamic properties like excess chemical potential, partial molar enthalpy, entropy, and volume, among others. They found that butan-1-ol molecules enhance the hydrogen bond network of water, suggesting potential applications in understanding solvent interactions and designing solvent systems with desired properties (Tamura et al., 2000).
Atmospheric Degradation of Unsaturated Alcohols
A study on the atmospheric degradation pathways of unsaturated alcohols, including 2-butene-1-ol, by Noda et al. (2000) identified various gas-phase products resulting from reactions with nitrate radicals. This research highlights the environmental impact and atmospheric behavior of such compounds, which is crucial for understanding their lifetimes and effects on air quality (Noda et al., 2000).
Liquid-Liquid Phase Equilibrium
Paduszyński et al. (2011) investigated the liquid-liquid phase equilibrium of binary systems including ionic liquids and alcohols such as butan-1-ol. This work is essential for designing and optimizing separation processes, such as those used in chemical manufacturing and environmental remediation (Paduszyński et al., 2011).
Antagonistic Effects on Alcohol Inhibition
Wilkemeyer et al. (2002) identified compounds that can antagonize the inhibition effects of alcohols on L1-mediated cell adhesion, providing insights into potential therapeutic approaches for alcohol-related developmental disorders (Wilkemeyer et al., 2002).
Spectroscopic Analysis and Hydrogen Bonding Dynamics
Research into the hydrogen bonding dynamics of butanols by Czarnecki et al. (2000) used two-dimensional near-infrared correlation spectroscopy, offering valuable information for understanding solvent interactions and designing materials with specific optical properties (Czarnecki et al., 2000).
Propiedades
IUPAC Name |
2-butyloctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22(21-23)19-6-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVLYDBPDYDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-octadecanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

